Cas no 142034-80-8 (2-{(1S,2S)-2-aminocyclohexyloxy}acetic acid hydrochloride)

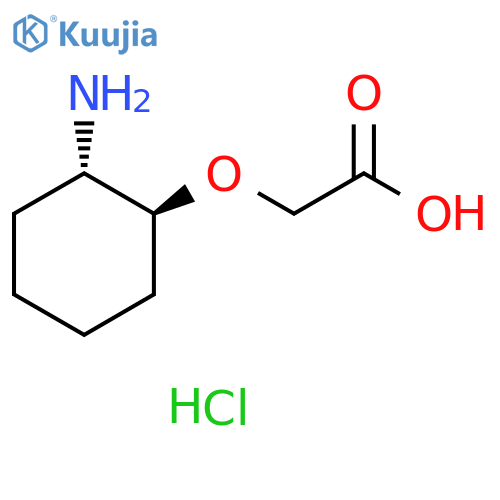

142034-80-8 structure

商品名:2-{(1S,2S)-2-aminocyclohexyloxy}acetic acid hydrochloride

2-{(1S,2S)-2-aminocyclohexyloxy}acetic acid hydrochloride 化学的及び物理的性質

名前と識別子

-

- Acetic acid, [(2-aminocyclohexyl)oxy]-, hydrochloride, (1S-trans)- (9CI)

- 2-{(1S,2S)-2-aminocyclohexyloxy}acetic acid hydrochloride

- 2-{[(1S,2S)-2-aminocyclohexyl]oxy}acetic acid hydrochloride

- EN300-23551245

- 2-[(1S,2S)-2-aminocyclohexyl]oxyacetic acid;hydrochloride

- 142034-80-8

-

- インチ: 1S/C8H15NO3.ClH/c9-6-3-1-2-4-7(6)12-5-8(10)11;/h6-7H,1-5,9H2,(H,10,11);1H/t6-,7-;/m0./s1

- InChIKey: KMTZYOUCWRZAIM-LEUCUCNGSA-N

- ほほえんだ: O([C@H]1CCCC[C@@H]1N)CC(=O)O.Cl

計算された属性

- せいみつぶんしりょう: 209.0818711g/mol

- どういたいしつりょう: 209.0818711g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 160

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72.6Ų

2-{(1S,2S)-2-aminocyclohexyloxy}acetic acid hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-23551245-10.0g |

2-{[(1S,2S)-2-aminocyclohexyl]oxy}acetic acid hydrochloride |

142034-80-8 | 95% | 10.0g |

$4176.0 | 2024-06-19 | |

| Enamine | EN300-23551245-1.0g |

2-{[(1S,2S)-2-aminocyclohexyl]oxy}acetic acid hydrochloride |

142034-80-8 | 95% | 1.0g |

$971.0 | 2024-06-19 | |

| Aaron | AR028DDG-500mg |

2-{[(1S,2S)-2-aminocyclohexyl]oxy}aceticacidhydrochloride |

142034-80-8 | 95% | 500mg |

$1068.00 | 2025-02-16 | |

| Aaron | AR028DDG-5g |

2-{[(1S,2S)-2-aminocyclohexyl]oxy}aceticacidhydrochloride |

142034-80-8 | 95% | 5g |

$3897.00 | 2023-12-16 | |

| 1PlusChem | 1P028D54-50mg |

2-{[(1S,2S)-2-aminocyclohexyl]oxy}aceticacidhydrochloride |

142034-80-8 | 95% | 50mg |

$332.00 | 2023-12-21 | |

| Enamine | EN300-23551245-1g |

2-{[(1S,2S)-2-aminocyclohexyl]oxy}acetic acid hydrochloride |

142034-80-8 | 95% | 1g |

$971.0 | 2023-09-15 | |

| Enamine | EN300-23551245-5g |

2-{[(1S,2S)-2-aminocyclohexyl]oxy}acetic acid hydrochloride |

142034-80-8 | 95% | 5g |

$2816.0 | 2023-09-15 | |

| Aaron | AR028DDG-10g |

2-{[(1S,2S)-2-aminocyclohexyl]oxy}aceticacidhydrochloride |

142034-80-8 | 95% | 10g |

$5767.00 | 2023-12-16 | |

| 1PlusChem | 1P028D54-1g |

2-{[(1S,2S)-2-aminocyclohexyl]oxy}aceticacidhydrochloride |

142034-80-8 | 95% | 1g |

$1262.00 | 2023-12-21 | |

| Aaron | AR028DDG-100mg |

2-{[(1S,2S)-2-aminocyclohexyl]oxy}aceticacidhydrochloride |

142034-80-8 | 95% | 100mg |

$489.00 | 2025-02-16 |

2-{(1S,2S)-2-aminocyclohexyloxy}acetic acid hydrochloride 関連文献

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

142034-80-8 (2-{(1S,2S)-2-aminocyclohexyloxy}acetic acid hydrochloride) 関連製品

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 2039-76-1(3-Acetylphenanthrene)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬